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Compound of Interest

Compound Name: Casein hydrolysate

Cat. No.: B15572845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the allergenic properties of casein
hydrolysates, focusing on the impact of different hydrolysis methods on their residual

allergenicity. It includes quantitative data, detailed experimental protocols, and visualizations of

key biological pathways and experimental workflows to support research and development in

hypoallergenic food products and therapeutics.

Introduction to Casein Allergy and the Role of
Hydrolysis
Cow's milk allergy (CMA) is one of the most common food allergies in infants and young

children, with casein proteins being a major trigger.[1][2][3] The primary strategy to manage

CMA involves the use of hypoallergenic infant formulas derived from extensively or partially

hydrolyzed milk proteins.[4][5] Enzymatic hydrolysis is a key process used to break down the

native protein structure of casein into smaller, less allergenic peptides and amino acids. This

process aims to destroy the conformational and linear IgE-binding epitopes responsible for

triggering allergic reactions. The degree of hydrolysis (DH) is a critical factor, as it generally

correlates with a reduction in the molecular weight of peptides and, consequently, a decrease

in allergenicity. However, some studies suggest that DH alone is a poor predictor of the

sensitizing capacity of hydrolysates.

Methods of Casein Hydrolysis
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Various enzymes are employed to hydrolyze casein, each with different specificities, resulting

in hydrolysates with distinct peptide profiles and allergenic properties.

Enzymatic Hydrolysis: This is the most common method for producing hypoallergenic

formulas. Food-grade proteases such as Alcalase, Protamex, Flavourzyme, Neutrase,

trypsin, and pepsin are frequently used. For instance, treatment with Alcalase and Protamex

has been shown to significantly reduce the IgE-binding capacity of casein. One study found

that Alcalase hydrolysis could decrease the IgG-binding capacity of casein by 36.22–

77.84%. Another study achieved a 20.78% degree of hydrolysis using Alcalase and

Neutrase, resulting in 99.59% of the peptide fragments having a molecular mass below 3000

Da.

Bacterial Fermentation: Certain strains of lactic acid bacteria, such as Lactobacillus

rhamnosus, have demonstrated the ability to effectively hydrolyze casein and reduce its

potential allergenicity by breaking down major IgE epitopes.

The choice of enzyme and the hydrolysis conditions (e.g., pH, temperature, enzyme-to-

substrate ratio) are crucial in determining the final characteristics of the hydrolysate.

Quantitative Assessment of Allergenicity
The residual allergenicity of casein hydrolysates is evaluated using a combination of in vitro

and in vivo methods. These assessments provide quantitative data on the reduction of IgE and

IgG binding, which is crucial for determining the safety and efficacy of hypoallergenic formulas.

Table 1: In Vitro Allergenicity of Enzymatic Casein Hydrolysates
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Hydrolysis
Method/Enz
yme

Degree of
Hydrolysis
(DH)

Molecular
Weight
(MW)
Distribution

Reduction
in IgE
Binding
Capacity

Reduction
in IgG
Binding
Capacity

Reference

Alcalase - - 65.29%
36.22–

77.84%

Protamex - - 68.49% -

Alcalase &

Neutrase
20.78%

99.59% <

3000 Da;

88.2% < 1000

Da

Allergenicity

reduced to

3.61%

-

Trypsin (on

buffalo α-S1

casein)

- - 85% -

α-

chymotrypsin

(on buffalo α-

S1 casein)

- - 63% -

Pepsin (on

buffalo α-S1

casein)

- - 60% -

Lactobacillus

rhamnosus
- -

Lowest

among tested

strains

Lowest

among tested

strains

Note: Data is compiled from multiple sources and methodologies may vary.

Table 2: Molecular Weight Distribution in Partially Hydrolyzed Formulas (PHFs)
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Formula Type
% of Proteins
>10,000 Da

% of Proteins
5,000-10,000
Da

% of Proteins
<5,000 Da

Reference

Conventional

Cow's Milk

Formula (CMF)

56% - -

Partially

Hydrolyzed

Whey Formula

(PHWF1)

>3% (calculated) - <97%

Partially

Hydrolyzed

Whey/Casein

(PHF1)

Lower than

PHWF1

Lower than

PHWF1
>97%

Partially

Hydrolyzed

Whey/Casein

(PHF2)

Lower than

PHWF1
- >97%

Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of hydrolysate

allergenicity.

Preparation: Dissolve casein powder in deionized water to create a solution (e.g., 3-4% w/v).

pH and Temperature Adjustment: Adjust the pH and temperature of the solution to the

optimal conditions for the selected enzyme (e.g., for trypsin, pH 8.0).

Enzyme Addition: Add the protease at a specific enzyme-to-substrate (E/S) ratio (e.g.,

1/5000 or 0.3-1.2% w/w).

Incubation: Incubate the mixture for a defined period (e.g., 150 minutes), with continuous

stirring.
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Termination: Inactivate the enzyme to stop the reaction, typically by heating the solution to

100°C for 10 minutes.

Analysis: The resulting hydrolysate is then analyzed for its degree of hydrolysis, peptide

profile, and residual allergenicity.

Coating: Coat microtiter plates with the casein hydrolysate antigen and incubate overnight.

Blocking: Wash the plates and block with a blocking buffer (e.g., BSA in PBS) to prevent

non-specific binding.

Primary Antibody Incubation: Add diluted serum from cow's milk allergic patients (for IgE) or

specific anti-casein antibodies (for IgG) and incubate.

Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-

conjugated secondary antibody (e.g., anti-human IgE or anti-mouse IgG).

Detection: After incubation and washing, add a substrate solution (e.g., TMB) and stop the

reaction with an acid.

Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm). The reduction

in binding is calculated relative to the intact casein control.

Sensitization: Sensitize female BALB/c mice by intraperitoneal injection of the test

hydrolysate mixed with an adjuvant (e.g., alum). This is typically done on multiple days (e.g.,

days 0, 7, 14, 21, 28).

Challenge: After the sensitization period, challenge the mice with an injection of the intact

casein protein.

Observation: Monitor the mice for anaphylactic symptoms, including scratching, reduced

activity, and changes in body temperature.

Blood and Tissue Collection: Collect blood samples to measure levels of specific IgE, IgG,

mouse mast cell protease-1 (mMCP-1), and histamine. Spleen, lung, and jejunum tissues

can be collected for histopathological analysis and cytokine measurement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the

mechanisms of allergenicity and the methods used for its assessment.

The classical pathway for an IgE-mediated allergic reaction involves the sensitization of mast

cells and their subsequent degranulation upon re-exposure to an allergen.
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Click to download full resolution via product page

Caption: IgE-mediated signaling pathway in casein allergy.

This pathway illustrates how initial exposure to casein leads to the production of specific IgE

antibodies that arm mast cells (sensitization). Upon subsequent exposure, the casein allergen

cross-links these IgE antibodies, triggering the mast cell to release inflammatory mediators,

which results in allergic symptoms.

This workflow outlines the sequential process of producing and evaluating casein
hydrolysates for reduced allergenicity.
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Physicochemical Characterization Allergenicity Assessment
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Caption: Workflow for producing and testing casein hydrolysates.
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This process begins with the enzymatic digestion of intact casein. The resulting hydrolysate is

then subjected to a battery of tests to characterize its physical properties and to perform a

comprehensive assessment of its allergenic potential using both laboratory assays and animal

models.

Conclusion
The reduction of casein allergenicity through enzymatic hydrolysis is a well-established and

effective strategy. The choice of enzyme, degree of hydrolysis, and resulting peptide size

distribution are all critical determinants of the final product's hypoallergenic properties. A multi-

faceted analytical approach, combining physicochemical characterization with both in vitro and

in vivo immunological assays, is essential for the comprehensive evaluation and validation of

hypoallergenic casein hydrolysates. This guide provides the foundational knowledge and

methodologies required for professionals engaged in the development of safer and more

effective products for individuals with cow's milk allergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15572845#allergenic-properties-of-different-casein-
hydrolysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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